1-(difluoromethyl)-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(difluoromethyl)-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine is a compound that belongs to the class of amino-pyrazoles. Amino-pyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group and a difluoromethyl group, making it a valuable building block for the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-2-(difluoromethyl)pyrazole with piperidin-1-ylmethanone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Methyl derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(difluoromethyl)-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine is used as a building block for the synthesis of complex heterocyclic compounds. It serves as a precursor for the preparation of fused heterocycles and poly-substituted derivatives .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Medicine
In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and receptors is of particular interest .
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluoromethyl group enhances its lipophilicity and membrane permeability. These interactions enable the compound to modulate the activity of enzymes and receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-(difluoromethyl)pyrazole
- 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
- 5-Amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide
Uniqueness
Compared to similar compounds, 1-(difluoromethyl)-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine is unique due to its combination of an amino group and a difluoromethyl group on the pyrazole ring. This structural feature enhances its reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
[5-amino-2-(difluoromethyl)pyrazol-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N4O/c11-10(12)16-7(6-8(13)14-16)9(17)15-4-2-1-3-5-15/h6,10H,1-5H2,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUBLCDLVUZGAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=NN2C(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.